molecular formula C10H10N2OS B2377477 3,4-Dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-3-ol CAS No. 34035-42-2

3,4-Dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-3-ol

Cat. No.: B2377477
CAS No.: 34035-42-2
M. Wt: 206.26
InChI Key: BLOJMWLHCBDQHM-UHFFFAOYSA-N
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Description

“3,4-Dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-3-ol” is a chemical compound with the linear formula C10H10N2S . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .


Synthesis Analysis

The synthesis of this compound involves the intramolecular heterocyclization of alkylated, benzylated, and bromoalkylated benzimidazole-thione . The chemical structure of the synthesized product was characterized by Infra Red, 1H-NMR, 13C-NMR, and Mass spectroscopy .


Molecular Structure Analysis

The molecular structures of the synthesized product were confirmed by X-ray single crystallography in different space groups, Pbca and P 2 1 / c .


Chemical Reactions Analysis

The presence of an aryl substituent at the 2 position of [1,3-thiazino [3,2-a]benzimidazol-4-ones has a substantial effect on the direction of the reactions .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 190.269 . Further physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.

Scientific Research Applications

  • Chemical Synthesis and Structural Analysis

    • Alkylated derivatives of 3,4-Dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-3-ol have been synthesized and characterized using techniques like NMR and X-ray crystallography. These studies aid in understanding the molecular structure and potential chemical behaviors of such compounds (El Ashry et al., 2015).
  • Chemical Properties and Reactions

    • The reaction properties of this compound with various agents, like amines and alkylating reagents, have been explored. Understanding these reactions is crucial for developing new synthetic routes and potential applications in various fields of chemistry (Britsun et al., 2006).
  • Crystal Structure and Antioxidant Activity

    • Studies have been conducted on the crystal structure and antioxidant activity of related compounds, providing insights into their potential therapeutic applications. The noncovalent interactions within these structures play a significant role in their stability and biological activity (Ramos Rodríguez et al., 2020).
  • Polyfunctional Applications in Corrosion Inhibition

    • Compounds related to this compound have been investigated for their effectiveness in inhibiting steel corrosion. Their ability to form protective coatings and enhance anticorrosion properties is of significant interest in materials science and engineering (Chelyabieva et al., 2007).
  • Heterocyclic Structure Synthesis

    • The synthesis of novel heterocyclic structures, such as [1,3]thiazino[3,2-a]benzimidazoles, has been explored. These structures have potential applications in medicinal chemistry and drug design due to their unique molecular frameworks (Pecorari et al., 2009).
  • Potential Antituberculosis Activity

    • Some derivatives of this compound have shown promising antituberculosis activity. This suggests a potential area for pharmaceutical research and development of new antituberculosis agents (Gong et al., 2016).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The company does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .

Properties

IUPAC Name

3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c13-7-5-12-9-4-2-1-3-8(9)11-10(12)14-6-7/h1-4,7,13H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLOJMWLHCBDQHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CSC2=NC3=CC=CC=C3N21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801333486
Record name 3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801333486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24805654
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

34035-42-2
Record name 3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801333486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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